Loxoprofen Ring-opening Impurity

Catalog No.
S1798253
CAS No.
1091621-61-2
M.F
C₁₅H₁₈O₅
M. Wt
278.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loxoprofen Ring-opening Impurity

CAS Number

1091621-61-2

Product Name

Loxoprofen Ring-opening Impurity

IUPAC Name

6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid

Molecular Formula

C₁₅H₁₈O₅

Molecular Weight

278.3

InChI

InChI=1S/C15H18O5/c1-10(15(19)20)12-7-5-11(6-8-12)9-13(16)3-2-4-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)(H,19,20)

SMILES

CC(C1=CC=C(C=C1)CC(=O)CCCC(=O)O)C(=O)O

Synonyms

2-[4-(2-Oxo-6-carboxy-pentyl)phenyl-propanoic Acid
  • Impurity in Loxoprofen: Several chemical suppliers list 6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid as an impurity of the drug Loxoprofen [, , ]. Loxoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, fever, and inflammation []. The presence of this compound as an impurity suggests it may be a byproduct of the Loxoprofen synthesis process.

Loxoprofen Ring-opening Impurity is a degradation product of Loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of pain and inflammation associated with musculoskeletal conditions. This compound is formed during the synthesis or degradation of Loxoprofen and is significant for understanding the stability and quality of the drug. The chemical structure of Loxoprofen Ring-opening Impurity is represented as C15H18O5, with a molecular weight of approximately 278.3 g/mol .

  • Oxidation: This involves converting the alcoholic hydroxyl intermediate into a ketone.
  • Substitution: Reactions where functional groups are replaced.
  • Condensation: Formation of larger molecules by eliminating small molecules such as water.

Common Reagents and Conditions

The synthesis involves various reagents and conditions:

  • Oxidants: Utilized in both the Baeyer-Villiger rearrangement and oxidation steps.
  • Alkali: Strong alkali conditions are essential for the ring-opening reaction.
  • Organic Solvents: Employed to dissolve reactants and intermediates.

Major Products

The primary product resulting from these reactions is the Loxoprofen Ring-opening Impurity itself, which is a ketone derivative of the original Loxoprofen molecule.

Loxoprofen acts primarily through the inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins and other inflammatory mediators. This results in reduced inflammation, pain, and fever. The ring-opening impurity, while not pharmacologically active on its own, is studied to understand its potential biological effects as a degradation product of Loxoprofen .

Synthetic Routes and Reaction Conditions

The preparation of Loxoprofen Ring-opening Impurity involves several key steps:

  • Esterification Reaction: Reacting Loxoprofen with methanol to form an ester compound.
  • Baeyer-Villiger Rearrangement: The ester undergoes rearrangement with an oxidant to insert oxygen atoms at the electron-rich end of a carbonyl group.
  • Ring Opening: The rearranged compound is subjected to strong alkali conditions to open the ring, yielding an alcoholic hydroxyl intermediate.
  • Oxidation: The intermediate is oxidized to produce the final ring-opened impurity.

These methods can be optimized for industrial production, ensuring high yield and simple purification processes .

Loxoprofen Ring-opening Impurity has several applications in various fields:

  • Chemistry: Used to study the stability and degradation pathways of Loxoprofen.
  • Biology: Investigated for its biological effects as a degradation product of NSAIDs.
  • Medicine: Assists in assessing the safety and efficacy of Loxoprofen by analyzing its impurities.
  • Industry: Serves as a reference standard in quality control and regulatory compliance .

Interaction studies involving Loxoprofen Ring-opening Impurity focus on its behavior in biological systems, particularly how it may affect or be affected by other compounds. Research often examines its interactions with cyclooxygenase enzymes and other metabolic pathways relevant to NSAIDs. Such studies are crucial for understanding potential side effects or therapeutic implications associated with this impurity .

Similar Compounds

  • Ibuprofen: Another non-selective NSAID known for its anti-inflammatory properties.
  • Naproxen: A widely used NSAID that also inhibits cyclooxygenase enzymes.

Uniqueness

Loxoprofen Ring-opening Impurity is unique due to its specific formation pathway involving Baeyer-Villiger rearrangement followed by ring opening. This distinguishes it from other NSAID impurities, which may arise from different degradation processes or chemical transformations .

XLogP3

1.4

Dates

Modify: 2023-08-15

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